2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine
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Overview
Description
2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a trifluoromethyl group attached to a propylamine backbone, with a dimethyl-phenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,3-dimethylphenol with 3,3,3-trifluoropropylamine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group can engage in hydrogen bonding and van der Waals interactions with proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C11H14F3NO |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-7-4-3-5-9(8(7)2)16-10(6-15)11(12,13)14/h3-5,10H,6,15H2,1-2H3 |
InChI Key |
ACSMMFIVIALICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(CN)C(F)(F)F)C |
Origin of Product |
United States |
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